molecular formula C17H17N3O4 B4858450 1-(2-methoxyethyl)-5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

1-(2-methoxyethyl)-5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B4858450
M. Wt: 327.33 g/mol
InChI Key: CLEWUJPQAAPJOK-UHFFFAOYSA-N
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Description

1-(2-methoxyethyl)-5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core substituted with a 2-methoxyethyl group and a 4-methoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Biochemical Analysis

Biochemical Properties

The compound 1-(2-methoxyethyl)-5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione interacts with various enzymes and proteins. It has been shown to inhibit several cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to exhibit remarkable cytotoxicity against MCF-7 cells and HepG2 cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to have potent PIM-1 kinase inhibition .

Temporal Effects in Laboratory Settings

It has been shown to activate apoptosis in MCF-7 cells, increasing the cell apoptosis by 58.29-fold .

Metabolic Pathways

Given its interactions with various enzymes and proteins, it is likely to be involved in several metabolic pathways .

Transport and Distribution

Given its interactions with various enzymes and proteins, it is likely to be transported and distributed within cells and tissues .

Subcellular Localization

Given its interactions with various enzymes and proteins, it is likely to be localized to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyethyl)-5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of aromatic aldehydes, malononitrile, and 3-amino-1,2,4-triazole or 6-amino-1,3-dimethyluracil in the presence of a catalyst . The reaction conditions often include the use of metal-free catalysts and ionic liquids to facilitate the formation of the desired pyrido[2,3-d]pyrimidine derivatives.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyethyl)-5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrido[2,3-d]pyrimidine core.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the pyrido[2,3-d]pyrimidine core.

Scientific Research Applications

1-(2-methoxyethyl)-5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-methoxyethyl)-5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

IUPAC Name

1-(2-methoxyethyl)-5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-23-10-9-20-15-14(16(21)19-17(20)22)13(7-8-18-15)11-3-5-12(24-2)6-4-11/h3-8H,9-10H2,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEWUJPQAAPJOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=NC=CC(=C2C(=O)NC1=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-methoxyethyl)-5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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1-(2-methoxyethyl)-5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 6
1-(2-methoxyethyl)-5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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